molecular formula C17H14N2OS B10921181 (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one

(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B10921181
M. Wt: 294.4 g/mol
InChI Key: OMTMFAOKZZLGIN-CMDGGOBGSA-N
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Description

The compound (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule characterized by the presence of an imidazole ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Coupling with Phenyl Group: The imidazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Heck reaction, where the phenyl-imidazole intermediate is reacted with a thiophene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrogenated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(5-methylthiophen-2-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the thiophene ring can affect the compound’s electronic properties and its interaction with biological targets, potentially leading to enhanced activity or selectivity compared to similar compounds.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-1-(4-imidazol-1-ylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H14N2OS/c1-13-2-7-16(21-13)8-9-17(20)14-3-5-15(6-4-14)19-11-10-18-12-19/h2-12H,1H3/b9-8+

InChI Key

OMTMFAOKZZLGIN-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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